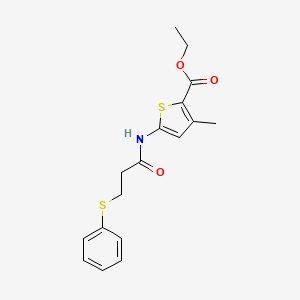

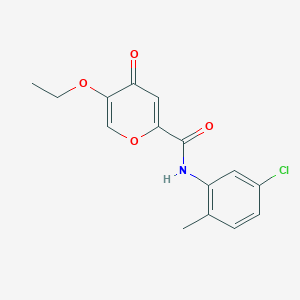

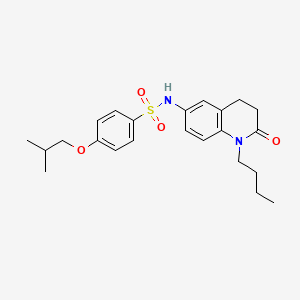

![molecular formula C6H10N2O3 B2747755 2-Hydroxy-N-[(E)-3-oxobutan-2-ylideneamino]acetamide CAS No. 118728-40-8](/img/structure/B2747755.png)

2-Hydroxy-N-[(E)-3-oxobutan-2-ylideneamino]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxy-N-[(E)-3-oxobutan-2-ylideneamino]acetamide, commonly known as HOBA, is a chemical compound that has gained significant attention in recent years due to its potential applications in various fields of scientific research. HOBA is a derivative of N-acetylcysteine and has been found to possess antioxidant and anti-inflammatory properties, making it a promising candidate for treating various diseases and disorders.

Scientific Research Applications

Coordination Complexes and Antioxidant Activity

2-Hydroxy-N-[(E)-3-oxobutan-2-ylideneamino]acetamide (hereafter referred to by its chemical structure for clarity) and its derivatives have been explored in the synthesis of novel coordination complexes with metals such as Co(II) and Cu(II). These complexes have been characterized by various spectroscopic techniques and have shown significant antioxidant activities. The study by Chkirate et al. (2019) synthesized two pyrazole-acetamide derivatives, showcasing their potential in forming 1D and 2D supramolecular architectures through hydrogen bonding interactions. The antioxidant activities of these compounds and their complexes were evaluated, demonstrating their efficacy in scavenging free radicals and reducing oxidative stress (Chkirate et al., 2019).

Environmental Impact and Biodegradation

The environmental presence and biodegradation of compounds structurally related to this compound have been studied. For example, the cyto-genotoxicity of paracetamol, a compound with a somewhat similar structure, on the zebra mussel (Dreissena polymorpha) was investigated by Parolini et al. (2010). This research aimed to understand the sub-lethal effects of widespread pharmaceutical pollutants in aquatic environments, providing insights into the potential environmental impacts of related compounds (Parolini et al., 2010).

Chemoselective Acetylation in Drug Synthesis

The chemoselective acetylation of 2-aminophenol to N-(2-Hydroxyphenyl)acetamide, a key intermediate in the synthesis of various pharmaceuticals, demonstrates the utility of compounds like this compound in facilitating selective reactions in medicinal chemistry. Magadum and Yadav (2018) explored this reaction using immobilized lipase, highlighting the importance of such compounds in the efficient and selective synthesis of drug intermediates (Magadum & Yadav, 2018).

Anti-inflammatory and Antioxidant Properties

Research on compounds structurally related to this compound, such as N-(2-hydroxy phenyl) acetamide, has shown promising anti-arthritic and anti-inflammatory properties. A study conducted by Jawed et al. (2010) on adjuvant-induced arthritic rats revealed that N-(2-hydroxy phenyl) acetamide significantly reduced inflammatory markers and oxidative stress, suggesting the therapeutic potential of similar compounds in treating inflammatory diseases (Jawed et al., 2010).

properties

IUPAC Name |

2-hydroxy-N-[(E)-3-oxobutan-2-ylideneamino]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O3/c1-4(5(2)10)7-8-6(11)3-9/h9H,3H2,1-2H3,(H,8,11)/b7-4+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMVQOXFPROJNNV-QPJJXVBHSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NNC(=O)CO)C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\NC(=O)CO)/C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

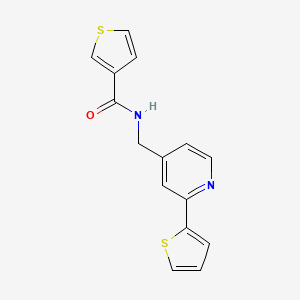

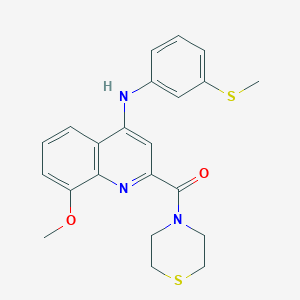

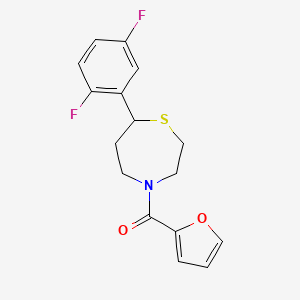

![4-(4-(4-methoxyphenyl)piperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2747673.png)

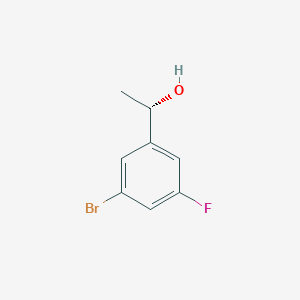

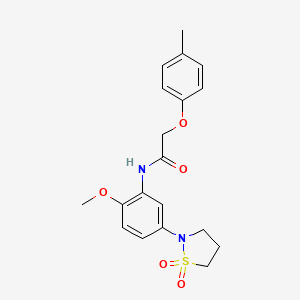

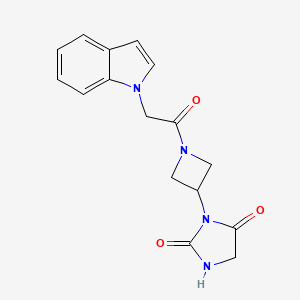

![N-(2-{cyclopentyl[(furan-2-yl)methyl]amino}ethyl)-3-[5-oxo-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/structure/B2747674.png)

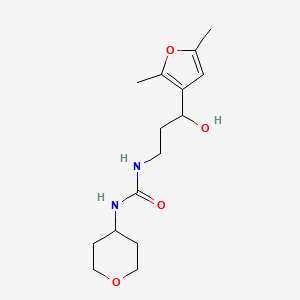

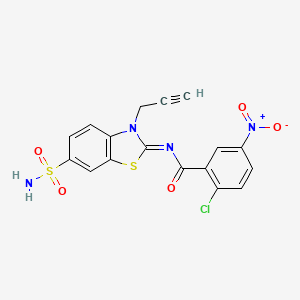

![Imidazo[1,5-a]pyridin-5-amine](/img/structure/B2747680.png)